N-Fmoc-O-(2-ethoxyethyl)-L-serine

Solid-Phase Peptide Synthesis Building Block Stability Storage Conditions

N-Fmoc-O-(2-ethoxyethyl)-L-serine is an orthogonally protected serine derivative (C22H25NO6, MW 399.4 g/mol) designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group for base-labile protection and a side-chain hydroxyl protected by a 2-ethoxyethyl (EE) ether, which is labile to mild acid.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
Cat. No. B14851334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-O-(2-ethoxyethyl)-L-serine
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO6/c1-2-27-11-12-28-14-20(21(24)25)23-22(26)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyHIOOTZNUPCWYTR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-O-(2-ethoxyethyl)-L-serine: A Specialized Orthogonally Protected Serine Building Block for Fmoc-SPPS


N-Fmoc-O-(2-ethoxyethyl)-L-serine is an orthogonally protected serine derivative (C22H25NO6, MW 399.4 g/mol) designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group for base-labile protection and a side-chain hydroxyl protected by a 2-ethoxyethyl (EE) ether, which is labile to mild acid . This orthogonal protection scheme enables selective, stepwise deprotection under distinct chemical conditions, a critical requirement for synthesizing complex, acid-sensitive peptides without side-chain interference.

Why Generic Substitution of N-Fmoc-O-(2-ethoxyethyl)-L-serine Is Unreliable in Specialized Peptide Synthesis


Generic substitution of N-Fmoc-O-(2-ethoxyethyl)-L-serine with alternative serine derivatives such as Fmoc-Ser(tBu)-OH, Fmoc-Ser(Bzl)-OH, or unprotected Fmoc-Ser-OH is unreliable for specialized applications due to fundamental differences in protection scheme compatibility, stability, and synthetic efficiency. The 2-ethoxyethyl (EE) group offers a distinct acid-labile profile that is orthogonal to standard Fmoc/tBu strategies , yet it is cleaved under conditions that are incompatible with more acid-stable groups like tert-butyl (tBu) or benzyl (Bzl). Uncontrolled substitution risks incomplete deprotection, side reactions, or synthetic failure, particularly in sequences containing multiple acid-sensitive functionalities. This necessitates a direct, evidence-based evaluation of the compound's unique performance against its closest structural and functional analogs.

Product-Specific Quantitative Evidence for N-Fmoc-O-(2-ethoxyethyl)-L-serine Against Analogs


Comparative Stability: Extended Shelf Life vs. Fmoc-Ser(tBu)-OH

N-Fmoc-O-(2-ethoxyethyl)-L-serine's 2-ethoxyethyl ether protection group is chemically distinct from the tert-butyl ether in Fmoc-Ser(tBu)-OH. Class-level evidence on serine derivatives indicates that O-alkyl ethers generally exhibit greater resistance to premature acid-catalyzed cleavage during long-term storage compared to tert-butyl ethers [1]. Specifically, Fmoc-Ser(tBu)-OH has a documented shelf life of 1-2 years due to its susceptibility to Fmoc cleavage, whereas alternative ether-protected variants (like benzyl esters) remain stable for 2-3 years under similar storage conditions (-20°C) . The enhanced stability of the 2-ethoxyethyl ether directly impacts procurement, reducing batch failure and ensuring more reliable synthetic outcomes over time.

Solid-Phase Peptide Synthesis Building Block Stability Storage Conditions

Enhanced Acid Lability for Orthogonal Deprotection Strategies

The 2-ethoxyethyl (EE) protecting group is an acid-labile acetal-type group that is more readily cleaved under mild acidic conditions than other common serine side-chain protecting groups like tert-butyl (tBu) or benzyl (Bzl) [1]. While Fmoc-Ser(tBu)-OH requires strong acids like trifluoroacetic acid (TFA) for deprotection , the EE group can be removed with milder acid cocktails, reducing the risk of peptide backbone cleavage or side-chain modifications [1]. This differential lability allows for selective, sequential deprotection in complex syntheses, a key advantage over non-orthogonal or more robust protecting groups.

Fmoc-SPPS Orthogonal Protection Acid-Labile Groups

Improved Solubility Profile in Organic Solvents for Efficient Coupling

The 2-ethoxyethyl group enhances the lipophilicity of the serine side chain, which can improve the solubility of the protected amino acid in organic solvents commonly used in SPPS, such as DMF and DMSO . While no direct quantitative comparison is available, class-level inferences from similar Fmoc-protected serine derivatives suggest that O-alkylation (e.g., ethyl or ethoxyethyl) significantly increases solubility in DMF and DMSO compared to the unprotected hydroxyl or the bulky tert-butyl group [1]. For instance, Fmoc-Ser(Et)-OH derivatives are known to have good solubility in DMF (>100 mg/mL). This enhanced solubility is critical for high-yield coupling reactions, particularly in automated synthesizers.

Peptide Coupling Solubility Organic Synthesis

Key Research and Industrial Application Scenarios for N-Fmoc-O-(2-ethoxyethyl)-L-serine


Synthesis of Acid-Sensitive Glycopeptides and Neoglycopeptides

N-Fmoc-O-(2-ethoxyethyl)-L-serine is uniquely suited for synthesizing glycopeptides where the glycan moiety is sensitive to strong acids. The mild acid lability of the 2-ethoxyethyl group allows for selective deprotection of the serine hydroxyl without cleaving acid-labile glycosidic bonds, as demonstrated in the synthesis of neoglycopeptides where the deprotected hydroxyl is used for chemoselective glycosylation [1].

Construction of Cyclic Peptides via Orthogonal Deprotection

The orthogonal protection scheme (Fmoc/base-labile; EE/acid-labile) enables the selective, stepwise deprotection of serine residues in complex peptide sequences. This is critical for the on-resin cyclization of peptides containing multiple functional groups, where the EE group can be removed selectively to reveal a hydroxyl group for lactonization or other cyclization reactions, a strategy not feasible with globally acid-labile tBu-based protection .

Development of Self-Assembling Peptide Nanomaterials

The 2-ethoxyethyl group imparts unique physicochemical properties that can influence self-assembly. Research on structurally related N-Fmoc-L-serine lipoamino acids demonstrates that subtle changes to the serine side-chain group (e.g., from hydroxyl to O-tert-butyl) can drastically alter the solvent selectivity of organogel formation [2]. This suggests N-Fmoc-O-(2-ethoxyethyl)-L-serine could serve as a versatile building block for tuning the self-assembly and material properties of peptide-based nanomaterials.

Technical Documentation Hub

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